Cas no 3598-30-9 (3,3',4,4'-Biphenyltetrol)

3,3',4,4'-Biphenyltetrol structure
3,3',4,4'-Biphenyltetrol structure
Product Name:3,3',4,4'-Biphenyltetrol
Numero CAS:3598-30-9
MF:C12H10O4
MW:218.205403804779
CID:920911
PubChem ID:97579
Update Time:2025-05-20

3,3',4,4'-Biphenyltetrol Proprietà chimiche e fisiche

Nomi e identificatori

    • 3,3',4,4'-biphenyltetrol
    • 4-(3,4-dihydroxyphenyl)benzene-1,2-diol
    • 1,1'-Biphenyl-3,3',4,4'-tetrol
    • 3,3',4,4'-Tetrahydroxydiphenyl
    • [1,1'-Biphenyl]-3,3',4,4'-tetraol
    • (1,1'-Biphenyl)-3,3',4,4'-tetrol
    • [1,1'-Biphenyl]-3,3',4,4'-tetrol
    • NSC133369
    • 3,3',4,4'-TETRAHYDROXYBIPHENYL
    • 4,4'-Bi[catechol]
    • 3,4,3',4'-Tetrahydroxy-1,1'-biphenyl
    • 3,4,4'-Biphenyltetrol
    • BDBM50490732
    • SCHEMBL338028
    • DTXSID90189535
    • MZEFNGQKJROKHS-UHFFFAOYSA-N
    • BS-51366
    • 4-(3,4-dihydroxyphenyl)benzene-1,2-diol?
    • F77156
    • GLXC-03248
    • NSC 133369
    • NSC-133369
    • CHEMBL2337291
    • Biphenyl-3,4,3',4'-tetraol; Bi(3,4-dihydroxyphenyl)
    • DS-014485
    • 3598-30-9
    • 3,3',4,4'-Biphenyltetrol
    • Inchi: 1S/C12H10O4/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6,13-16H
    • Chiave InChI: MZEFNGQKJROKHS-UHFFFAOYSA-N
    • Sorrisi: OC1=C(C=CC(=C1)C1C=CC(=C(C=1)O)O)O

Proprietà calcolate

  • Massa esatta: 218.0579
  • Massa monoisotopica: 218.05790880 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 1
  • Complessità: 209
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.1
  • Superficie polare topologica: 80.9
  • Peso molecolare: 218.20

Proprietà sperimentali

  • Densità: 1.47
  • Punto di fusione: 229-230 °C
  • Punto di ebollizione: 480.1°C at 760 mmHg
  • Punto di infiammabilità: 243.4°C
  • Indice di rifrazione: 1.715
  • PSA: 80.92
  • LogP: 2.17600

3,3',4,4'-Biphenyltetrol Prezzodi più >>

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